3-(1-ethylpropyl)-2-oxo-1-pent-2-yn-1-yl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Overview
Description
3-(1-ethylpropyl)-2-oxo-1-pent-2-yn-1-yl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.15829154 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
One-Pot Synthesis Techniques
The synthesis of imidazo[4,5-b]pyridines, which includes compounds like 3-(1-ethylpropyl)-2-oxo-1-pent-2-yn-1-yl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid, often employs one-pot synthesis methods. Such techniques are valued for their efficiency and ability to introduce various substituents at key positions on the imidazo[4,5-b]pyridine framework, facilitating the exploration of these compounds' diverse potential applications in medicinal chemistry and material science (Crawforth & Paoletti, 2009).
Functionalization and Biological Activity
The functionalization reactions of similar pyridine-based structures have been studied, demonstrating the synthetic versatility of these compounds and their potential as building blocks for more complex molecules with biological activities. Experimental and theoretical studies underline the significance of these reactions in generating new compounds that could have applications in drug discovery and development (Yıldırım, Kandemirli, & Demir, 2005).
Microwave-Assisted Synthesis
The use of microwave irradiation in the synthesis of imidazo[1,2-a]pyridines, a related class, showcases the modern approaches to synthesizing these heterocycles. Such methods emphasize speed, efficiency, and selectivity, which are crucial for pharmaceutical research and development (Li, Li, Zhao, Wang, & Wen, 2013).
Potential Anticancer Agents
Research into imidazo[4,5-b]pyridines also includes their evaluation as potential anticancer agents. The exploration of different synthetic routes to create analogs and study their biological activities is a critical area of research, highlighting the potential therapeutic applications of these compounds (Temple, Rose, Comber, & Rener, 1987).
Properties
IUPAC Name |
2-oxo-3-pentan-3-yl-1-pent-2-ynylimidazo[4,5-b]pyridine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-7-8-9-19-14-10-12(16(21)22)11-18-15(14)20(17(19)23)13(5-2)6-3/h10-11,13H,4-6,9H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFODEDNGFIUQKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCN1C2=C(N=CC(=C2)C(=O)O)N(C1=O)C(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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